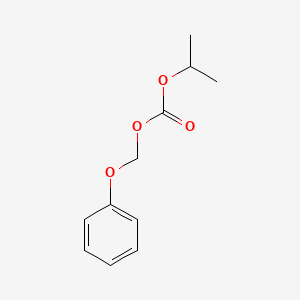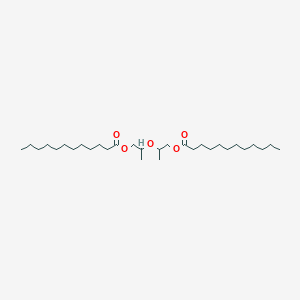![molecular formula C18H20N2O4 B12641869 (2S)-4-[(4-Methoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine CAS No. 920798-92-1](/img/structure/B12641869.png)
(2S)-4-[(4-Methoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-4-[(4-Methoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine is a synthetic organic compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-[(4-Methoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxybenzyl chloride and 4-nitrobenzaldehyde.
Formation of Intermediate: The reaction between 4-methoxybenzyl chloride and morpholine under basic conditions forms an intermediate compound.
Final Product Formation: The intermediate compound undergoes a nucleophilic substitution reaction with 4-nitrobenzaldehyde to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to ensure efficient mixing and reaction control.
Optimized Reaction Conditions: Employing optimized reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.
Purification Techniques: Implementing purification techniques like crystallization, distillation, or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
(2S)-4-[(4-Methoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitro oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted morpholine derivatives.
科学的研究の応用
(2S)-4-[(4-Methoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine has several scientific research applications, including:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: Investigated for its biological activity and potential as a drug candidate.
Industrial Applications: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of (2S)-4-[(4-Methoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of biochemical pathways related to its therapeutic or biological effects.
類似化合物との比較
Similar Compounds
(2S)-4-[(4-Methoxyphenyl)methyl]-2-(4-aminophenyl)morpholine: Similar structure with an amino group instead of a nitro group.
(2S)-4-[(4-Methoxyphenyl)methyl]-2-(4-chlorophenyl)morpholine: Similar structure with a chlorine atom instead of a nitro group.
Uniqueness
Structural Features: The presence of both methoxy and nitro groups on the aromatic rings provides unique chemical properties.
Reactivity: The compound’s reactivity in various chemical reactions distinguishes it from other morpholine derivatives.
特性
CAS番号 |
920798-92-1 |
|---|---|
分子式 |
C18H20N2O4 |
分子量 |
328.4 g/mol |
IUPAC名 |
(2S)-4-[(4-methoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine |
InChI |
InChI=1S/C18H20N2O4/c1-23-17-8-2-14(3-9-17)12-19-10-11-24-18(13-19)15-4-6-16(7-5-15)20(21)22/h2-9,18H,10-13H2,1H3/t18-/m1/s1 |
InChIキー |
ZSPOYOQWMOWHGR-GOSISDBHSA-N |
異性体SMILES |
COC1=CC=C(C=C1)CN2CCO[C@H](C2)C3=CC=C(C=C3)[N+](=O)[O-] |
正規SMILES |
COC1=CC=C(C=C1)CN2CCOC(C2)C3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


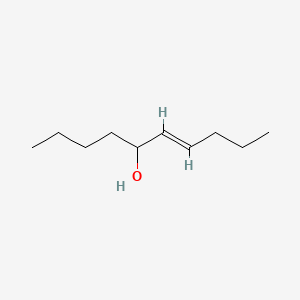
![2-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12641807.png)


![3H-1,2,4-Triazol-3-one, 2-(2-aminoethyl)-4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-](/img/structure/B12641813.png)
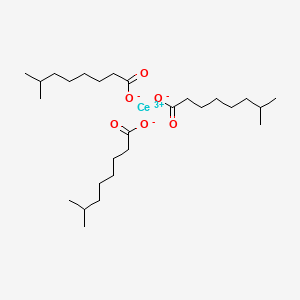
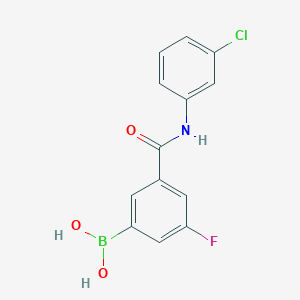
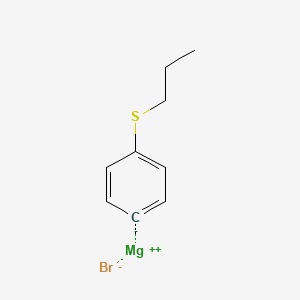
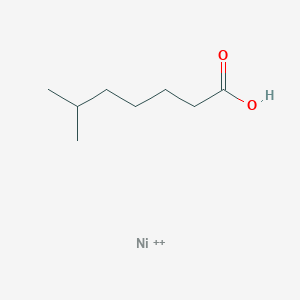
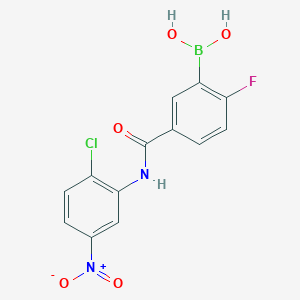
![Benzenesulfonamide, 4-methoxy-N-[3-(methoxymethyl)phenyl]-N-methyl-3-(1-piperazinyl)-](/img/structure/B12641838.png)
